N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an isopropyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 6-bromo-2-isopropylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the halide used.
Scientific Research Applications
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with other molecules, making it a versatile reagent in organic synthesis. The pyridine ring can also interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H23BN2O2 |
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Molecular Weight |
262.16 g/mol |
IUPAC Name |
N-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-10(2)16-12-9-7-8-11(17-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17) |
InChI Key |
ZPLDFKURQLURSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(C)C |
Origin of Product |
United States |
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